molecular formula C21H24Cl2N6O B1496059 Glasdegib dihydrochloride CAS No. 1352568-48-9

Glasdegib dihydrochloride

カタログ番号: B1496059
CAS番号: 1352568-48-9
分子量: 447.4 g/mol
InChIキー: PFKJLMROSSVKSV-NMWSZSNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glasdegib dihydrochloride is a useful research compound. Its molecular formula is C21H24Cl2N6O and its molecular weight is 447.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Treatment of Acute Myeloid Leukemia (AML)

Glasdegib has been approved by the FDA for use in combination with low-dose cytarabine for newly diagnosed AML patients who are 75 years or older or are unfit for intensive chemotherapy. The approval was based on results from the BRIGHT AML 1003 trial, which demonstrated a significant improvement in overall survival (OS) compared to cytarabine alone. Specifically, patients receiving glasdegib showed an OS of 8.3 months versus 4.9 months for those on cytarabine alone .

Myelodysplastic Syndromes (MDS)

In addition to AML, glasdegib is being investigated for its efficacy in treating high-risk MDS. The same mechanisms that benefit AML patients are thought to apply here, as MDS also involves dysregulated Hh signaling pathways .

Phase 2 Trials

  • Study Design : A multicenter randomized Phase 2 study included 132 patients with untreated AML or high-risk MDS who were not candidates for intensive chemotherapy.
  • Results : The addition of glasdegib to low-dose cytarabine significantly improved OS (HR: 0.501) with a one-sided log-rank p-value of 0.0003 .

Safety Profile

While glasdegib has shown promising efficacy, it is also associated with certain adverse effects, including QTc prolongation and gastrointestinal disturbances such as nausea and vomiting. These side effects necessitate careful monitoring during treatment .

Pharmacokinetics and Dosage

Glasdegib exhibits a dose-proportional pharmacokinetic profile with an oral bioavailability of approximately 55%. The compound is primarily metabolized by CYP3A4, with a half-life of around 17.4 hours .

ParameterValue
Oral Bioavailability55%
Half-Life17.4 hours
Volume of Distribution225 L
Protein Binding91%
MetabolismCYP3A4

Case Studies and Research Insights

Several studies have documented the clinical efficacy of glasdegib:

  • A study reported that approximately 31% of patients achieved stable disease while on treatment, indicating potential benefits beyond complete remission .
  • Research into alternative formulations, such as glasdegib dimaleate, suggests that modifications to the compound's structure might enhance its solubility and stability, thereby improving its therapeutic profile .

特性

CAS番号

1352568-48-9

分子式

C21H24Cl2N6O

分子量

447.4 g/mol

IUPAC名

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;dihydrochloride

InChI

InChI=1S/C21H22N6O.2ClH/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;;/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);2*1H/t16-,19-;;/m1../s1

InChIキー

PFKJLMROSSVKSV-NMWSZSNKSA-N

SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl

異性体SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl

正規SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.Cl.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。